4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGWBZKHWBZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359565 | |
| Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74270-76-1 | |
| Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization
The most widely reported method involves cyclocondensation of 4-chlorophenyl-substituted thiosemicarbazides with carbon disulfide under alkaline conditions. For example:
-
4-Amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole (Intermediate) is synthesized by reacting isonicotinic acid hydrazide with CS₂ in ethanol containing KOH.
-
The intermediate undergoes Schiff base formation with 4-chlorobenzaldehyde in dimethylformamide (DMF) under reflux, yielding the target compound.
Reaction Conditions:
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 8.05 (d, 2H, Py-H).
-
IR (KBr): 3203 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N), 1191 cm⁻¹ (C=S).
Microwave-Assisted Synthesis
One-Pot Protocol
Microwave irradiation drastically reduces reaction times from hours to minutes. A representative procedure:
-
4-Chlorobenzhydrazide and phenyl isothiocyanate are mixed in ethanol.
-
KOH and silica gel are added as catalysts.
-
Irradiated at 300 W for 8 minutes.
Advantages:
Mechanistic Insight:
Microwaves enhance dipole rotation, accelerating nucleophilic attack at the triazole C=S bond.
Functionalization of Preformed Triazole Cores
Thiolation via Lawesson’s Reagent
The 3-thiol group is introduced by treating 4-(4-chlorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazole with Lawesson’s reagent in toluene:
Reaction Scheme:
Conditions:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | Reflux, 12 h | 62–72 | 95 | High reproducibility |
| Microwave-Assisted | 300 W, 8 min | 88 | 97 | Time-efficient |
| Lawesson’s Reagent | Toluene, 110°C, 6 h | 75 | 93 | Direct thiolation |
Critical Notes:
Characterization and Validation
Spectroscopic Techniques
X-ray Crystallography
Single-crystal studies (CCDC 269863) reveal:
Elemental Analysis
Calculated for C₁₄H₁₀ClN₃S:
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit antimicrobial properties. Studies indicate that 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can inhibit the growth of various bacterial strains and fungi. The presence of the thiol group enhances its effectiveness by facilitating interaction with microbial enzymes.
Anticancer Properties
The compound has shown promise in cancer research. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies reveal that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Enzyme Inhibition
This triazole derivative has been studied for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. Such inhibition is crucial in developing therapeutic agents for conditions like glaucoma and cancer.
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity against specific biological targets.
Formulation in Drug Delivery Systems
Due to its solubility and stability characteristics, this compound can be incorporated into various drug delivery systems, improving the bioavailability of poorly soluble drugs.
Fungicides
Given its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Its application could provide an effective means of controlling plant pathogens without harming beneficial microorganisms.
Plant Growth Regulators
Research suggests that triazole compounds can act as plant growth regulators, promoting growth and resistance to environmental stressors.
Corrosion Inhibitors
The thiol group in the compound may provide protective qualities against metal corrosion when applied in coatings or treatments for metals.
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the material's thermal stability and mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. It can inhibit enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, it may interact with DNA and RNA, interfering with their replication and transcription processes.
Comparison with Similar Compounds
Halogen-Substituted Analogs
- Chloro vs. Bromo Derivatives : Isostructural analogs, such as 4-(4-bromophenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, exhibit similar antimicrobial activity but differ in halogen electronegativity. The chloro derivative may offer better lipophilicity, enhancing membrane penetration, while bromo-substituted analogs could show stronger intermolecular interactions due to larger atomic size .
- Trifluoromethyl Analogs: Compounds like 5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol () display distinct electronic properties due to the electron-withdrawing CF₃ group.
Substituent Variations on the Triazole Core
Antifungal and Antimicrobial Activity
- Strobilurin-Triazole Hybrids : Derivatives combining triazole-thiol with strobilurin motifs () show enhanced antifungal activity compared to standalone triazoles, likely due to dual-action mechanisms targeting ergosterol biosynthesis and mitochondrial respiration.
- Schiff Base Derivatives : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde in ) introduces imine groups, which can chelate metal ions in microbial enzymes, improving inhibitory potency .
Cytotoxic Activity
- Colon Carcinoma (HCT-116): The parent triazole-3-thiol scaffold exhibits cytotoxic activity comparable to Vinblastine (IC₅₀ ~ 1.2 µM), while derivatives with electron-deficient substituents (e.g., nitro groups) show reduced efficacy due to decreased cellular uptake .
- Acetamide Derivatives : Compounds like 2-((4-(4-chlorophenyl)-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide () demonstrate enhanced antitumor activity, likely due to improved solubility and target affinity from the acetamide side chain.
Spectral and Crystallographic Data
- IR/NMR Signatures : The thiol group exhibits a characteristic IR stretch at ~2500 cm⁻¹, while the C=N imine bond appears at ~1600 cm⁻¹. Pyridinyl protons resonate at δ 8.15–8.50 ppm in ¹H NMR (DMSO-d₆) .
- Crystallography : Isostructural analogs (e.g., chloro vs. bromo derivatives) reveal similar lattice parameters but differences in halogen-based intermolecular contacts, which may influence packing efficiency and stability .
Key Findings and Implications
- Structure-Activity Relationships : The 4-chlorophenyl and pyridin-4-yl groups synergistically enhance antimicrobial and antitumor activities, while thiol modifications (e.g., alkylation or Schiff base formation) fine-tune bioavailability and target specificity.
- Therapeutic Potential: Derivatives like the acetamide-linked compound () are promising candidates for drug development due to balanced hydrophobicity and hydrogen-bonding capacity.
Data Tables
Table 1: Comparison of Key Triazole Derivatives
Biological Activity
4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS No. 74270-76-1) is a member of the triazole family known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular structure of this compound includes:
- Molecular Formula : C₁₃H₉ClN₄S
- Molecular Weight : 288.76 g/mol
- Density : 1.44 g/cm³
- Boiling Point : 431.7°C at 760 mmHg
- Flash Point : 214.9°C
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors under controlled conditions. Various methods have been explored to enhance yield and purity, including ultrasound-assisted techniques which have shown promise in improving reaction efficiency and product quality .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that at a concentration of 125 µg/mL, synthesized derivatives showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The structure–activity relationship (SAR) suggests that modifications on the sulfur atom can influence antimicrobial efficacy without drastically altering activity profiles.
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays. For example, derivatives were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. Findings indicated that certain derivatives exhibited selective cytotoxicity towards melanoma cells, highlighting their potential as therapeutic agents in oncology .
Anti-inflammatory and Other Activities
Triazole compounds are also noted for their anti-inflammatory properties. In silico studies have predicted that specific modifications to the triazole ring can enhance anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways . Furthermore, these compounds have shown antioxidant properties, contributing to their overall therapeutic profile.
Case Studies
- Antimicrobial Efficacy : A comparative study involving various S-substituted derivatives demonstrated that certain modifications significantly enhanced antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity in Cancer Models : A series of synthesized triazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with hydrazone linkages showed enhanced selectivity and potency against cancer cells compared to non-cancerous cells .
- Structure–Activity Relationship Analysis : Detailed SAR studies have been conducted to understand how different substituents affect biological activity. The presence of electron-withdrawing groups was found to enhance the cytotoxicity of certain derivatives against melanoma cells .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol?
The compound is typically synthesized via a two-step process:
- Step 1 : Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide by reacting isonicotinic acid hydrazide with phenyl isothiocyanate in basic media (e.g., NaOH/EtOH).
- Step 2 : Cyclization of the intermediate under reflux in alkaline conditions to yield the triazole-thiol core. Subsequent alkylation or derivatization can be performed using alkyl halides in methanol with NaOH as a base .
- Key parameters : Reaction time (3–6 hours), temperature (reflux conditions), and stoichiometric control of NaOH to ensure complete deprotonation of the thiol group .
Q. How should researchers characterize the structure and purity of this compound?
A combination of analytical techniques is recommended:
- Elemental analysis : To confirm empirical formula and purity.
- ¹H-NMR and LC-MS : For structural elucidation and verification of molecular weight.
- FT-IR : To identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N stretches in the triazole ring) .
- Chromatography (HPLC/TLC) : To assess purity and monitor reaction progress .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives are typically prepared via:
- Alkylation : Reacting the thiol group with alkyl halides (e.g., methyl iodide, benzyl chloride) in methanol/NaOH to form S-alkylated triazoles .
- Mannich reactions : Introducing aminomethyl groups using formaldehyde and secondary amines .
- Example : 2-[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is synthesized by alkylation followed by hydrazide formation .
Advanced Research Questions
Q. How can computational methods like molecular docking and ADME analysis guide biological studies?
- Molecular docking : Use software like AutoDock Vina to model interactions between the triazole-thiol scaffold and target proteins (e.g., fungal CYP51 for antifungal activity). Focus on hydrogen bonding (pyridine nitrogen) and hydrophobic interactions (chlorophenyl group) .
- ADME prediction : Tools like SwissADME can predict pharmacokinetic properties (e.g., logP ~2.5, moderate bioavailability) to prioritize derivatives for in vitro testing .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Cross-validation : Compare results from independent assays (e.g., broth microdilution for antifungal activity vs. agar diffusion for antibacterial effects) .
- Structural benchmarking : Correlate activity with specific substituents (e.g., S-alkyl chains >3 carbons enhance antifungal potency) .
- Control experiments : Test compounds against standardized strains (e.g., Candida albicans ATCC 10231) to minimize variability .
Q. How does regioselectivity impact alkylation reactions of the triazole-thiol?
- Thiol vs. triazole nitrogen : The thiol group is preferentially alkylated in basic conditions due to its higher nucleophilicity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor N-alkylation, while methanol/NaOH promotes S-alkylation .
- Monitoring : Use TLC or LC-MS to track reaction pathways and optimize yields .
Q. What chemical modifications enhance stability and reactivity of the triazole-thiol core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
